2-Imidazolidinone, 4-imino-1,3-diphenyl-5-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 4-imino-1,3-diphenyl-5-thioxo- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is part of the imidazolidinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-imino-1,3-diphenyl-5-thioxo- typically involves the reaction of phenylglycine methyl ester with phenyl isocyanate or isothiocyanate. This reaction proceeds through a cyclization process to form the imidazolidinone ring . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which allows for rapid and efficient production of the target compound in moderate to good yields . This method is advantageous due to its ability to reduce reaction times and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinone, 4-imino-1,3-diphenyl-5-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a dimethylformamide-acetic acid medium can be used to oxidize the compound.
Reduction: Common reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can exhibit enhanced biological activities and improved chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 4-imino-1,3-diphenyl-5-thioxo- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 4-imino-1,3-diphenyl-5-thioxo- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as Dopamine β-Hydroxylase (DBH), which is involved in the biosynthesis of neurotransmitters . The compound’s ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole-2-thione: Exhibits antimicrobial, antifungal, and antithyroid properties.
Imidazolidine-2-thione: Known for its antimicrobial and anti-HIV activities.
1,3-Dimethyl-2-imidazolidinone: Used as a polar solvent and Lewis base.
Uniqueness
2-Imidazolidinone, 4-imino-1,3-diphenyl-5-thioxo- is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms within its ring structure. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
71342-25-1 |
---|---|
Molekularformel |
C15H11N3OS |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
4-imino-1,3-diphenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C15H11N3OS/c16-13-14(20)18(12-9-5-2-6-10-12)15(19)17(13)11-7-3-1-4-8-11/h1-10,16H |
InChI-Schlüssel |
TUFFFDXWUHTXBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=N)C(=S)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.